alpha-Methylhistamine

Overview

Description

Alpha-methylhistamine is a histamine agonist that is selective for the receptor subtype H3. It is known for its ability to lower blood pressure and decrease heart rate in animal models . The compound has a chemical formula of C6H11N3 and a molar mass of 125.175 g·mol−1 .

Preparation Methods

Alpha-methylhistamine can be synthesized through various methods. One common synthetic route involves the iodination of histamine. For instance, ®-5-iodo-alpha-methylhistamine dihydrochloride can be prepared by reacting ®-alpha-methylhistamine dihydrochloride with sodium hydroxide and hexane . Industrial production methods often involve similar derivatization steps, applying reagents such as trifluoroacetic acid anhydride or pentafluorobenzyl bromide .

Chemical Reactions Analysis

Alpha-methylhistamine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the iodination of this compound results in the formation of ®-5-iodo-alpha-methylhistamine dihydrochloride .

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Disorders

- Histamine H3 Receptor Agonism: (R)-alpha-methylhistamine functions primarily as an H3 receptor agonist, influencing neurotransmitter release and synthesis in the brain. Studies indicate that it can inhibit histamine synthesis and release, thereby modulating histaminergic activity in the central nervous system (CNS) . This modulation is significant for conditions such as anxiety, depression, and neurodegenerative diseases.

- Prodrugs Development: To enhance its bioavailability and pharmacokinetic properties, azomethine prodrugs of (R)-alpha-methylhistamine have been developed. These prodrugs demonstrate improved penetration across biological membranes and prolonged half-life, making them suitable for therapeutic applications .

2. Gastrointestinal Applications

- Gastric Acid Secretion: Research has shown that (R)-alpha-methylhistamine can stimulate gastric acid secretion by acting on histamine H2 receptors. In studies involving human gastric mucosa infected with Helicobacter pylori, it was found to promote acid secretion through direct action on H2 receptors . This dual agonistic effect on both H2 and H3 receptors highlights its potential in treating acid-related disorders.

3. Cancer Research

- Antibody-Directed Enzyme Prodrug Therapy (ADEPT): The compound is being explored within the framework of ADEPT, where it could potentially enhance the efficacy of targeted cancer therapies by selectively delivering cytotoxic agents to tumor sites . The ability of (R)-alpha-methylhistamine to modulate immune responses may also play a role in cancer treatment strategies.

Case Studies

Mechanism of Action

Alpha-methylhistamine exerts its effects by binding to and activating histamine H3 receptors. This binding leads to a decrease in basal vascular resistance, resulting in lower blood pressure and heart rate . The molecular targets involved include the H3 receptors, which are primarily found in the central nervous system and peripheral tissues .

Comparison with Similar Compounds

Alpha-methylhistamine is unique in its selectivity for the H3 receptor subtype. Similar compounds include:

Histamine: A biogenic amine involved in local immune responses and functioning as a neurotransmitter.

N-methylhistamine: A metabolite of histamine that also acts on histamine receptors.

1-methylhistamine: Another metabolite of histamine with similar biological roles.

This compound’s uniqueness lies in its specific action on H3 receptors, making it a valuable tool for studying these receptors and their associated physiological effects .

Biological Activity

Alpha-methylhistamine (α-MH) is a selective agonist for the histamine H3 receptor (H3R), which plays a significant role in the modulation of neurotransmitter release in the central and peripheral nervous systems. This compound has garnered attention for its potential therapeutic applications in various conditions, including central nervous system (CNS) disorders, gastric acid-related diseases, and inflammation. This article aims to provide a comprehensive overview of the biological activity of α-methylhistamine, supported by research findings, case studies, and data tables.

This compound primarily interacts with the H3 receptors, which are known to inhibit the release of histamine and other neurotransmitters. By binding to these receptors, α-MH can modulate several physiological processes:

- Neurotransmitter Regulation : It reduces the synthesis and release of histamine in the brain, thereby influencing various CNS functions.

- Gastroprotection : α-MH has been shown to enhance gastric mucosal defense mechanisms, reducing ulcer formation.

Pharmacokinetics

Due to its strong basicity and polarity, α-MH has limited ability to cross biological membranes, which presents challenges for its therapeutic use. Research has led to the development of azomethine prodrugs that improve its pharmacokinetic properties by increasing lipophilicity and stability, thus enhancing oral absorption and CNS penetration .

Effects on Histamine Turnover

A study investigated the effects of α-MH on histamine turnover in vivo. It was found that administration of α-MH significantly decreased the levels of tele-methylhistamine (t-MH) in mouse brains, indicating its potent effect on histamine metabolism . The compound also inhibited pargyline-induced increases in t-MH levels, showcasing its regulatory role on histaminergic activity.

Gastroprotective Effects

In a controlled experiment involving ethanol-induced gastric lesions in rats, α-MH demonstrated a dose-dependent inhibition of lesion formation. Histological evaluations revealed an increase in mucosal granules and accelerated reepithelialization processes following treatment with α-MH . This suggests that α-MH not only protects gastric mucosa but also promotes healing.

Clinical Implications

Research indicates that α-MH may have therapeutic potential in treating CNS disorders due to its action on H3 receptors. For instance, systemic administration of α-MH has been associated with reduced severity in models of gastric ulcers and modulation of gastric acid secretion .

Case Study 1: Gastric Ulcer Model

A study conducted on C57BL/6 mice assessed the effects of α-MH on ulcer severity. Mice treated with 100 mg/kg of α-MH showed a significant reduction in ulcer index compared to control groups. The mechanism was linked to increased prostaglandin E2 (PGE2) production and enhanced gastric acid output without affecting somatostatin levels .

Case Study 2: Neurotransmitter Regulation

In another study focusing on neurotransmitter dynamics, researchers administered varying doses of α-MH to rats and observed significant changes in neurotransmitter release profiles. The results indicated that lower doses effectively modulated neurotransmitter levels without causing adverse effects .

Data Tables

Properties

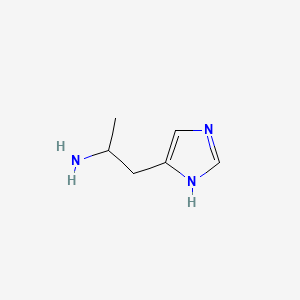

IUPAC Name |

1-(1H-imidazol-5-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5(7)2-6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQIOISZPFVUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80990132 | |

| Record name | 1-(1H-Imidazol-5-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6986-90-9 | |

| Record name | α-Methyl-1H-imidazole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6986-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylhistamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006986909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1H-Imidazol-5-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.